molecular formula C19H27NO2 B287771 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

Número de catálogo B287771
Peso molecular: 301.4 g/mol
Clave InChI: VBBJXPHTOKZIFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mecanismo De Acción

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine works by selectively inhibiting BTK, which is a key enzyme involved in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B cells, including malignant B cells. By inhibiting BTK, 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine blocks BCR signaling and induces apoptosis in B cells, leading to the death of malignant B cells.
Biochemical and Physiological Effects:
1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B cell malignancies that involve the central nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine is its specificity for BTK, which reduces the risk of off-target effects. 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine is that it may not be effective in all B cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Direcciones Futuras

There are several potential future directions for the development of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine. One area of interest is the combination of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential direction is the development of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine for the treatment of autoimmune diseases, as BTK is also involved in the activation of immune cells. Finally, the optimization of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine dosing and scheduling may improve its efficacy and reduce the risk of toxicity in clinical trials.

Métodos De Síntesis

The synthesis of 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine involves multiple steps, starting with the reaction of 2-phenylmethoxyethanol with 1-bromo-3-chloropropane to form 4-(2-phenylmethoxyethoxy)butyl bromide. This intermediate is then reacted with 1-piperidin-4-ylpent-2-yne to form the final product, 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine. The synthesis process has been optimized to produce high yields of pure 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine.

Aplicaciones Científicas De Investigación

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has shown potent anti-tumor activity and has been well-tolerated. 1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine has also been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

Propiedades

Nombre del producto

1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine

Fórmula molecular

C19H27NO2

Peso molecular

301.4 g/mol

Nombre IUPAC

1-[4-(2-phenylmethoxyethoxy)pent-2-ynyl]piperidine

InChI

InChI=1S/C19H27NO2/c1-18(9-8-14-20-12-6-3-7-13-20)22-16-15-21-17-19-10-4-2-5-11-19/h2,4-5,10-11,18H,3,6-7,12-17H2,1H3

Clave InChI

VBBJXPHTOKZIFV-UHFFFAOYSA-N

SMILES

CC(C#CCN1CCCCC1)OCCOCC2=CC=CC=C2

SMILES canónico

CC(C#CCN1CCCCC1)OCCOCC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.